Benzyl4-(chlorosulfonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

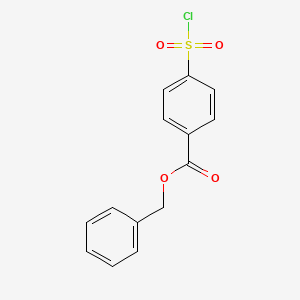

Benzyl 4-(chlorosulfonyl)benzoate is a chemical compound with the molecular formula C14H11ClO4S and a molecular weight of 310.76 g/mol . It is characterized by the presence of a benzyl ester group and a chlorosulfonyl functional group attached to a benzoate core. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of Benzyl 4-(chlorosulfonyl)benzoate typically involves the reaction of 4-(chlorosulfonyl)benzoic acid with benzyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Benzyl 4-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(chlorosulfonyl)benzoic acid and benzyl alcohol.

Common reagents used in these reactions include nucleophiles (e.g., amines, alcohols), acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl 4-(chlorosulfonyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the modification of biomolecules for research purposes.

Medicine: It may serve as a precursor in the synthesis of drugs with potential therapeutic applications.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 4-(chlorosulfonyl)benzoate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive and can undergo substitution reactions with different nucleophiles, resulting in the modification of the compound’s structure and properties .

Comparison with Similar Compounds

Benzyl 4-(chlorosulfonyl)benzoate can be compared with other similar compounds, such as:

4-(Chlorosulfonyl)benzoic acid: This compound lacks the benzyl ester group and is more reactive due to the presence of a free carboxylic acid group.

Benzyl benzoate: This compound lacks the chlorosulfonyl group and is primarily used as a topical treatment for scabies and lice.

Methyl 4-(chlorosulfonyl)benzoate: Similar to Benzyl 4-(chlorosulfonyl)benzoate but with a methyl ester group instead of a benzyl ester group.

The uniqueness of Benzyl 4-(chlorosulfonyl)benzoate lies in its combination of a benzyl ester and a chlorosulfonyl group, which imparts specific reactivity and applications in various fields.

Biological Activity

Benzyl 4-(chlorosulfonyl)benzoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications in research, and relevant case studies.

Benzyl 4-(chlorosulfonyl)benzoate features a chlorosulfonyl group attached to a benzyl ester, which significantly influences its reactivity. The chlorosulfonyl moiety is known for its electrophilic nature, allowing it to participate in various nucleophilic substitution reactions. This property is critical for modifying biomolecules and synthesizing derivatives with enhanced biological activities.

- Reactivity : The compound can undergo hydrolysis to yield 4-(chlorosulfonyl)benzoic acid and benzyl alcohol under acidic or basic conditions, which may affect its biological activity by altering the functional groups available for interaction with biological targets.

- Substitution Reactions : The chlorosulfonyl group can be replaced by various nucleophiles, leading to a wide array of derivatives that may exhibit different biological properties.

Antimicrobial Activity

Recent studies have indicated that benzyl and benzoyl benzoic acid derivatives, including those related to benzyl 4-(chlorosulfonyl)benzoate, exhibit antimicrobial properties. For instance, a modified compound demonstrated significant activity against Streptococcus pneumoniae, with a minimum inhibitory concentration (MIC) of 256 μg/mL .

Table 1 summarizes the antimicrobial activities of various derivatives:

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| C3 (Derivative) | Streptococcus pneumoniae | 256 |

| Benzyl Benzoate | E. coli | 128 |

| Benzoyl Benzoic Acid | Staphylococcus aureus | 64 |

Inhibition of Bacterial RNA Polymerase

Another significant aspect of the biological activity of benzyl 4-(chlorosulfonyl)benzoate derivatives is their ability to inhibit bacterial RNA polymerase (RNAP). By mimicking the σ factor binding site, these compounds can disrupt the formation of the RNAP holoenzyme, thereby inhibiting transcription and bacterial growth . This mechanism highlights the potential for developing new antibiotics based on this scaffold.

Case Studies

- Antimicrobial Derivative Development : A study focused on modifying benzyl benzoic acid derivatives led to the identification of compounds with improved antimicrobial activity against various pathogens. The structural modifications were guided by computational models predicting binding affinities to RNAP .

- Synthesis and Evaluation of Derivatives : Another research effort synthesized several analogs of benzyl 4-(chlorosulfonyl)benzoate to evaluate their efficacy as inhibitors of histone deacetylases (HDACs). Some derivatives showed promising IC50 values in the nanomolar range against specific HDAC isoforms, indicating potential therapeutic applications in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of benzyl 4-(chlorosulfonyl)benzoate and its derivatives can be influenced by various structural features. Modifications at different positions on the aromatic rings can lead to significant changes in potency and selectivity against biological targets. For example, substituents that enhance lipophilicity may improve membrane permeability and cellular uptake, thereby increasing efficacy .

Properties

Molecular Formula |

C14H11ClO4S |

|---|---|

Molecular Weight |

310.8 g/mol |

IUPAC Name |

benzyl 4-chlorosulfonylbenzoate |

InChI |

InChI=1S/C14H11ClO4S/c15-20(17,18)13-8-6-12(7-9-13)14(16)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |

InChI Key |

SNHZVLCTLMSLKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.